molecular formula C11H10O2 B1610982 4-Methoxynaphthalen-2-ol CAS No. 26693-50-5

4-Methoxynaphthalen-2-ol

Cat. No. B1610982
CAS RN: 26693-50-5
M. Wt: 174.2 g/mol
InChI Key: JQYLBLXVHYYGFG-UHFFFAOYSA-N
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Description

4-Methoxynaphthalen-2-ol, also known as 4-(6-methoxynaphthalen-2-yl)butan-2-ol, is a chemical compound with the molecular weight of 230.31 . Its IUPAC name is 4-(6-methoxy-2-naphthyl)-2-butanol .


Synthesis Analysis

A novel series of (6-methoxynaphthalen-2-yl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The minimum inhibitory concentration of these compounds was determined by microdilution technique against five known strains of bacteria .


Molecular Structure Analysis

The structure of 4-Methoxynaphthalen-2-ol was characterized by NMR, IR and UV–Vis spectroscopies in different solvents . The molecule has a twisted conformation, with the mean plane of the naphthalene ring system being inclined to the plane of the phenol ring by 33.41 (4)° .


Chemical Reactions Analysis

The title Schiff base compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methyl-idene]amino}-4-methylphenol, was synthesized via the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde .

Scientific Research Applications

Catalysis and Methylation

4-Methoxynaphthalen-2-ol, also known as 2-Methoxynaphthalene, is used as an intermediate in the production of naproxen, a non-steroidal anti-inflammatory drug. A study by Yadav & Salunke (2013) explores its catalytic methylation using dimethyl carbonate, highlighting the potential for greener production methods (Yadav & Salunke, 2013).

Analytical Chemistry

In analytical chemistry, 2-Methoxynaphthalene derivatives are employed as fluorogenic labeling reagents. Gatti et al. (1990) demonstrated its use for high-performance liquid chromatography (HPLC) of biologically important thiols, showcasing its utility in sensitive analytical methods (Gatti et al., 1990).

Acylation Studies

The compound is involved in acylation studies. Andy et al. (2000) investigated the acylation of 2-methoxynaphthalene with acetic anhydride in the presence of zeolite beta, revealing insights into shape-selective acylation with zeolite catalysts (Andy et al., 2000).

Pharmaceutical Synthesis

In pharmaceutical synthesis, compounds with 2-methoxynaphthalene as their parent nucleus have been synthesized and evaluated for anti-inflammatory effects. Cavrini et al. (1982) studied the synthesis of isomeric 1,2- and 2,6-disubstituted derivatives for potential anti-inflammatory applications (Cavrini et al., 1982).

Photomerocyanine Research

4-Methoxynaphthalen-2-ol is also used in photomerocyanine research. Aiken et al. (2014) conducted the first structural and spectroscopic characterization of a ring-opened form of a 2H-naphtho[1,2-b]pyran, a novel photomerocyanine (Aiken et al., 2014).

Environmental Applications

Its environmental applications include being an intermediate in the synthesis of eco-friendly chemicals. Xu & He (2010) described a practical synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate for non-steroidal anti-inflammatory agents, highlighting the use of safer methylating reagents (Xu & He, 2010).

Thermochemical Studies

Varfolomeev et al. (2010) conducted thermochemical studies on methoxyphenols, which include 4-methoxynaphthalen-2-ol. These studies help understand the intermolecular and intramolecular hydrogen bonds in these compounds, crucial for their use in various applications (Varfolomeev et al., 2010).

Cytochrome P450BSβ Peroxygenation Activities

Shoji et al. (2010) explored the aromatic C–H bond hydroxylation of 1-methoxynaphthalene by the substrate misrecognition system of cytochrome P450BSβ, a discovery that could have implications for biocatalysis (Shoji et al., 2010).

Synthesis of Nabumetone

Aslam et al. (1989) provided novel syntheses of nabumetone, a non-steroidal anti-inflammatory drug, utilizing 2-halo-6-methoxynaphthalene, demonstrating the role of 4-methoxynaphthalen-2-ol in pharmaceutical synthesis (Aslam et al., 1989).

Safety And Hazards

The safety data sheet for a related compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful to aquatic life .

properties

IUPAC Name

4-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYLBLXVHYYGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569179
Record name 4-Methoxynaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxynaphthalen-2-ol

CAS RN

26693-50-5
Record name 4-Methoxynaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR Vargas - 2019 - search.proquest.com
… 4-methoxynaphthalen-2-ol was subjected to the reaction conditions described in general procedure A. Silica gel flash chromatography (5% Et2O in Hexanes) yielded 2.26 (0.178 g, 18…
Number of citations: 0 search.proquest.com

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